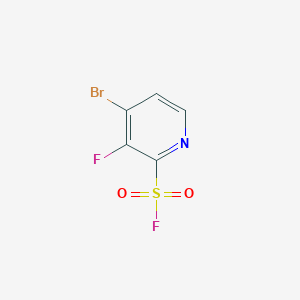

4-Bromo-3-fluoropyridine-2-sulfonyl fluoride

Description

Properties

IUPAC Name |

4-bromo-3-fluoropyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO2S/c6-3-1-2-9-5(4(3)7)12(8,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFYPPVSAMDMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes the bromination of 3-fluoropyridine followed by sulfonylation using sulfonyl fluoride reagents. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, adherence to safety and environmental regulations is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridines .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is being investigated for its potential as a therapeutic agent. The sulfonyl fluoride group allows it to act as an electrophile, making it capable of covalently modifying nucleophilic residues in proteins. This property is particularly useful in the development of inhibitors for serine proteases and other enzymes.

Case Study : A study demonstrated that sulfonyl fluorides can irreversibly modify serine residues in proteases, leading to significant inhibition of enzymatic activity.

Chemical Biology

The compound is utilized in chemical biology for studying enzyme mechanisms and interactions. Its ability to form covalent bonds with target proteins makes it a valuable tool for probing biological pathways.

Research Findings : Sulfonyl fluorides have been shown to exhibit selective reactivity towards specific amino acid residues in proteins, which can be harnessed for targeted drug design .

Organic Synthesis

As a versatile building block, this compound is employed in various organic synthesis reactions, including nucleophilic substitutions and coupling reactions.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution Reactions | Replacement of bromine or fluorine with other groups | Various substituted pyridine derivatives |

| Coupling Reactions | Used in Suzuki–Miyaura coupling | Complex organic molecules |

| Oxidation/Reduction | Involvement in redox reactions | Modified sulfonyl compounds |

Industrial Applications

The compound finds applications in the synthesis of specialty chemicals and advanced materials. Its unique structure allows it to be integrated into various chemical processes, enhancing material properties.

Advanced Materials

Research indicates that incorporating fluorinated compounds can significantly alter the physical properties of materials, such as thermal stability and solubility .

Fluorination Reagents

This compound serves as a fluorination reagent in synthetic pathways, facilitating the introduction of fluorine into organic molecules, which is crucial for developing novel pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups like fluorine and sulfonyl fluoride can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Notes on Data Reliability

- Molecular Formula Conflicts: lists contradictory formulas (e.g., inclusion of chlorine in C5H3ClF3NO3S), suggesting possible mislabeling or database errors.

- CAS Identifier Variability : The main compound is inconsistently reported under CAS 259.64 and EN300-6730514, complicating procurement and literature searches .

- Similarity Scores : Scores in reflect positional isomerism and functional group differences but lack experimental validation (e.g., bioactivity or reactivity comparisons).

Biological Activity

4-Bromo-3-fluoropyridine-2-sulfonyl fluoride (BFPSF) is a compound of increasing interest in the fields of medicinal chemistry and chemical biology due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

BFPSF is characterized by the presence of bromine, fluorine, and a sulfonyl fluoride group attached to a pyridine ring. The combination of these substituents imparts specific reactivity that is valuable in various biochemical contexts.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄BrF₂N₃O₂S |

| Molecular Weight | 239.06 g/mol |

| Solubility | Soluble in polar solvents |

| Reactivity | Electrophilic due to sulfonyl fluoride group |

The biological activity of BFPSF primarily stems from its ability to interact with various biomolecules. The sulfonyl fluoride moiety acts as a reactive electrophile, capable of covalently modifying nucleophilic residues in proteins, particularly serines and cysteines. This modification can lead to inhibition of enzyme activity or alteration of protein function, making BFPSF a valuable tool in chemical biology.

Key Mechanisms:

- Covalent Modification : The sulfonyl fluoride can react with nucleophilic amino acid side chains, leading to irreversible inhibition of target enzymes.

- Protein Interaction : BFPSF has been shown to engage with specific protein targets, influencing pathways such as apoptosis and cell proliferation.

Anticancer Activity

Research has indicated that BFPSF exhibits potential anticancer properties through its ability to inhibit specific proteases involved in tumor progression. Studies have demonstrated that compounds containing sulfonyl fluoride groups can effectively inhibit serine proteases, which are often overexpressed in cancer cells .

Enzyme Inhibition

BFPSF has been explored as a covalent inhibitor for various enzymes, including those involved in metabolic pathways. Its mechanism involves the formation of stable covalent bonds with active site residues, leading to prolonged inhibition .

Case Studies

- Protease Inhibition : A study highlighted the efficacy of BFPSF as a protease inhibitor, showing significant reductions in enzymatic activity at low micromolar concentrations.

- Target Identification : BFPSF has been utilized as a probe in proteomic studies to identify and characterize protein targets, aiding in the understanding of complex biological systems .

Comparative Analysis

To understand the uniqueness of BFPSF, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-fluoropyridine | Lacks sulfonyl fluoride group | Moderate enzyme inhibition |

| 3-Bromo-2-nitropyridine | Different functional groups | Lower reactivity compared to BFPSF |

| 4-Bromo-3-fluoropyridine | Similar structure but less electrophilic | Limited biological applications |

Q & A

Q. What are the primary synthetic routes for preparing 4-bromo-3-fluoropyridine-2-sulfonyl fluoride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of halogenated pyridine sulfonyl fluorides typically involves sequential functionalization. A plausible route is:

Halogenation : Introduce bromine and fluorine at the 4- and 3-positions of pyridine via directed ortho-metalation (DoM) or electrophilic substitution. For example, fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Sulfonation : React the halogenated pyridine with chlorosulfonic acid to install the sulfonyl chloride group, followed by treatment with KF or XtalFluor-E to replace chloride with fluoride .

Optimization Tips :

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and F NMR confirm substituent positions and purity. For example, F NMR chemical shifts for fluoropyridines typically range between -60 to -120 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected m/z ≈ 278.91 for CHBrFNOS).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm, as applied to structurally similar bromo-fluoro pyridines .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The sulfonyl fluoride group at position 2 may hinder coupling at adjacent positions. For example, Suzuki-Miyaura coupling at the 4-bromo site is feasible, but bulky ligands (e.g., SPhos) may improve efficiency .

- Electronic Effects : The electron-withdrawing sulfonyl fluoride group activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 4-bromo position. Compare reactivity with 2-bromo-4-fluoropyridine (CAS 04646-52), where fluorine’s electron-withdrawing effect enhances coupling yields .

Q. What strategies mitigate hydrolysis of the sulfonyl fluoride group during storage or reactions?

Methodological Answer:

- Storage : Store under inert atmosphere (argon) at -20°C in anhydrous solvents (e.g., THF or DMF). Use molecular sieves to scavenge moisture .

- Reaction Conditions : Conduct reactions in dry solvents and avoid protic media. For aqueous workups, use cold, buffered solutions (pH 7) to minimize hydrolysis, as demonstrated for 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride derivatives .

Key Research Challenges and Solutions

- Challenge : Contradictory regioselectivity data in halogenation reactions.

Resolution : Use computational modeling (DFT) to predict substituent effects. For example, fluorine’s meta-directing influence in pyridines can be validated via comparative studies on 4-bromo-2-fluoropyridine derivatives . - Challenge : Low yields in sulfonation steps.

Resolution : Optimize stoichiometry (e.g., 1.2 eq chlorosulfonic acid) and reaction time (2–4 hr at 0°C), as applied to sulfonyl chloride synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.